molecular formula C17H15N3O2 B12697260 as-Triazine, 5,6-bis(o-methoxyphenyl)- CAS No. 102486-50-0

as-Triazine, 5,6-bis(o-methoxyphenyl)-

Cat. No.: B12697260
CAS No.: 102486-50-0
M. Wt: 293.32 g/mol
InChI Key: PQQJVYQBIHZMLI-UHFFFAOYSA-N
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Description

The compound as-Triazine, 5,6-bis(o-methoxyphenyl)- (IUPAC: 5,6-bis(2-methoxyphenyl)-1,2,4-triazine) is a triazine derivative characterized by two ortho-methoxyphenyl substituents at the 5- and 6-positions of the 1,2,4-triazine core. Its molecular formula is C₁₇H₁₅N₃O₂, with a molecular weight of 293.32 g/mol. Key structural features include:

  • SMILES: COC1=CC=CC=C1C2=C(N=NC=N2)C3=CC=CC=C3OC
  • InChIKey: PQQJVYQBIHZMLI-UHFFFAOYSA-N
    Predicted collision cross-section (CCS) values for its adducts range from 168.9 Ų ([M+H]⁺) to 186.6 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Properties

CAS No.

102486-50-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

5,6-bis(2-methoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C17H15N3O2/c1-21-14-9-5-3-7-12(14)16-17(20-19-11-18-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3

InChI Key

PQQJVYQBIHZMLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=NC=N2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of as-Triazine, 5,6-bis(o-methoxyphenyl)- involves several steps. One common method includes the reaction of 2,4-dichloro-6-(4-methoxyphenyl) triazine with resorcinol monoisooctyl ether in the presence of a Lewis acid catalyst and supercritical carbon dioxide. This process results in the formation of bis-ethylhexyloxyphenol methoxyphenyl triazine through a Friedel-Crafts alkylation reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

as-Triazine, 5,6-bis(o-methoxyphenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of as-Triazine, particularly those with the 5,6-bis(o-methoxyphenyl) substitution, exhibit promising anticancer properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. Notably, compounds such as ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate showed potent inhibitory activity comparable to established anticancer agents like anitrazafen .

Table 1: Anticancer Activity of as-Triazine Derivatives

Compound NameCell LineIC50 (μM)
Ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetateMCF-7 (Breast)4.53 ± 0.30
Ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetateHCT-116 (Colon)3.66 ± 0.96
N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amineHepG2 (Liver)3.01 ± 0.49

These findings suggest that as-Triazine derivatives could be further developed as potential anticancer agents due to their ability to inhibit cancer cell proliferation effectively.

1.2 Anti-inflammatory Properties

The structural modifications in as-Triazine compounds have also been investigated for their anti-inflammatory effects. Certain derivatives have shown the capability to inhibit arachidonic acid-induced platelet aggregation in vitro, indicating their potential use in treating inflammatory conditions .

Cosmetic Applications

2.1 UV Protection

As-Triazine compounds are utilized extensively in cosmetic formulations for their UV protective properties. Specifically, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine , marketed as Tinosorb S, is recognized for its effectiveness as a broad-spectrum UV filter and photostabilizer in sunscreens . Its oil solubility enhances its efficacy in cosmetic applications.

Table 2: Properties of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

PropertyDescription
UV AbsorptionAbsorbs both UVA and UVB rays
PhotostabilityPrevents degradation of other sunscreen agents
CompatibilityCompatible with various cosmetic ingredients
Formulation EaseFacilitates easy incorporation into formulations

This compound not only protects the skin from harmful UV radiation but also enhances the stability of other active ingredients in sunscreen products.

Industrial Applications

3.1 Stabilizers for Organic Materials

As-Triazine derivatives are employed as stabilizers for organic polymers against damage caused by sunlight and heat. Their application extends to textiles and plastics where they serve to prolong the lifespan of materials exposed to harsh environmental conditions .

Table 3: Industrial Applications of As-Triazines

ApplicationDescription
Light StabilizersProtects materials from UV damage
Polymer StabilizersEnhances thermal stability of plastics
Textile ProtectantsReduces degradation of fibers under sunlight

Comparison with Similar Compounds

Structural Comparison

Key analogs include:

5,6-Bis(4-methoxyphenyl)-1,2,4-triazine (PBMPT) : Para-methoxy substituents.

3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) : Phenyl groups without methoxy substitutions.

Ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate (24f) : Ethyl acetate moiety at position 4.

Compound Substituents (5,6-positions) Functional Group at Position 3 Molecular Formula
Target compound o-Methoxyphenyl None C₁₇H₁₅N₃O₂
PBMPT p-Methoxyphenyl Pyridyl C₂₁H₁₇N₅O₂
PDT Phenyl Pyridyl C₁₈H₁₃N₅
Compound 24f p-Methoxyphenyl Ethyl acetate C₂₁H₂₁N₃O₄

Structural Implications :

  • Electronic Effects : Methoxy groups are electron-donating, but para-substitution (PBMPT) allows for better resonance stabilization than ortho-substitution.

Platelet Aggregation Inhibition :

  • Compound 24f (5,6-bis(4-methoxyphenyl)) demonstrated potent inhibitory activity against platelet aggregation, comparable to the reference drug anitrazafen .
  • Target Compound: No direct biological data are available, but steric hindrance from ortho-substituents may reduce efficacy compared to para-substituted derivatives.

Antiviral/Antibacterial Activity :

  • as-Triazine derivatives with triazole moieties (e.g., from ) show antiviral activity against HRV and HCV. The target compound’s lack of polar functional groups (e.g., triazoles) may limit similar activity.

Key Observations :

  • PBMPT’s para-methoxy groups enhance stability constants compared to PDT’s phenyl groups, likely due to improved electron donation.
  • The target compound’s ortho-methoxy groups may lower logK values compared to PBMPT due to steric interference with Fe²⁺ coordination.

Physical Properties

Collision Cross-Section (CCS): The target compound’s [M+H]⁺ CCS (168.9 Ų) suggests a compact structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-bis(o-methoxyphenyl)-as-triazine, and how is purity validated?

  • Methodological Answer : The compound is synthesized via condensation of substituted phenyl precursors with triazine intermediates. For example, analogous as-triazines (e.g., PDT and PBMPT) are prepared from 2-pyridyl derivatives and methoxyphenyl reactants under reflux in ethanol . Purity is confirmed via melting point analysis and elemental composition (C, H, N) verification using combustion analysis . UV-Vis spectroscopy can further validate structural integrity by comparing λmax and ε values with literature .

Q. How is this compound applied in spectrophotometric iron(II) detection?

  • Methodological Answer : The compound forms stable, colored complexes with Fe(II). Sensitivity is quantified via molar extinction coefficients (ε) measured at λmax (e.g., ε > 10,000 dm³mol⁻¹cm⁻¹ for PBMPT-Fe(II) complexes) . Experimental protocols involve mixing the compound with Fe(II) in buffered solutions (pH 3–5), followed by absorbance measurements. Interference from other metals is minimized using masking agents like EDTA .

Q. What spectroscopic techniques characterize its iron(II) complexes?

  • Methodological Answer : UV-Vis spectroscopy identifies λmax and ε, while Job’s method and molar ratio plots determine stoichiometry (typically 3:1 ligand:metal) . FT-IR confirms coordination via shifts in N–H and C=N stretching bands. For advanced structural insights, single-crystal XRD can resolve bonding geometry, though this requires high-purity crystals .

Advanced Research Questions

Q. How are stability constants (logK) of its metal complexes determined, and what factors influence these values?

  • Methodological Answer : Stability constants are calculated using Job’s continuous variation and molar ratio methods. For PBMPT-Fe(II), logK ≈ 17.48, comparable to 1,10-phenanthroline (logK ~21) . Substituent effects are critical: electron-donating groups (e.g., o-methoxy) enhance stability by increasing electron density on triazine N atoms. Competitive titration with EDTA validates logK accuracy .

Q. How can computational modeling predict electronic properties or optimize substituent effects?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer efficiency. For example, substituting p-methoxy (PBMPT) versus o-methoxy groups alters conjugation patterns, affecting λmax. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in data from different analytical techniques (e.g., UV-Vis vs. XRD)?

  • Methodological Answer : Discrepancies in stoichiometry or stability constants may arise from solvent polarity or pH variations. Cross-validation using multiple methods (e.g., UV-Vis, fluorescence, potentiometry) is essential. For instance, Job’s method assumes ideal solution behavior, while XRD provides empirical solid-state data. Statistical tools like Bland-Altman plots assess inter-method agreement .

Q. Can this compound be functionalized for materials science applications, such as magnetic or luminescent materials?

  • Methodological Answer : Derivatives with lanthanide ions (e.g., Gd³⁺, Dy³⁺) exhibit magnetic properties, as seen in methoxyphenyl-hydroxide clusters . Synthesis involves ligand exchange reactions in methanol/DMF. Magnetic susceptibility is measured via SQUID magnetometry, while luminescence is studied using time-resolved spectroscopy. Substituent bulkiness impacts coordination geometry and relaxation dynamics .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Batch-to-batch variability arises from incomplete condensation or side reactions. Process optimization includes controlled heating rates, inert atmospheres, and HPLC monitoring of intermediates. Microwave-assisted synthesis reduces reaction times and improves yield consistency .

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